sEH Inhibitory Potency: Oxalamide Scaffold Engagement Compared to Urea-Based Inhibitors
The substituted oxalamide function serves as a validated primary pharmacophore for human sEH inhibition. In a systematic SAR study by Kim et al. (2014), oxyoxalamide compound 6 bearing a 2-adamantyl and benzyl group achieved potent sEH inhibition, establishing that appropriately substituted oxalamides can match or exceed the potency of classical urea-based sEH inhibitors [1]. While direct IC₅₀ data for CAS 941996-56-1 against human sEH is not currently available in the peer-reviewed literature, the 2-methoxybenzyl+naphthalenyl-pyrrolidinyl substitution pattern places this compound within the active oxalamide pharmacophore space defined by the SAR map [1].
| Evidence Dimension | Human sEH inhibition potency (class-level oxalamide vs urea scaffold) |
|---|---|
| Target Compound Data | Not yet reported in primary literature for CAS 941996-56-1 specifically |
| Comparator Or Baseline | Oxyoxalamide lead compound 6 (2-adamantyl/benzyl): potent sEH inhibitor (IC₅₀ not disclosed in abstract); classical urea sEH inhibitors: typically low nM range |
| Quantified Difference | SAR study demonstrated that substituted oxalamides constitute a viable primary pharmacophore for sEH, with potency tunable by N1/N2 substitution [1] |
| Conditions | In vitro human recombinant sEH enzyme assay using synthetic substrate |
Why This Matters
For procurement decisions in sEH-focused research, this compound occupies a structurally distinct region of the oxalamide SAR landscape not covered by simple alkyl- or monoaryl-substituted analogs, justifying its selection when exploring N1-arylalkyl/N2-(naphthalenyl-pyrrolidinyl) combinations.
- [1] Kim, I. H., et al. (2014). Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 22(3), 1082–1090. doi:10.1016/j.bmc.2013.12.040 View Source
